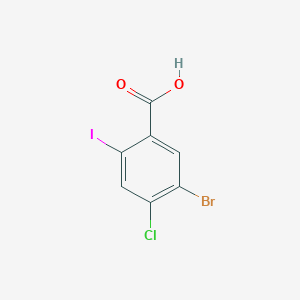

5-Bromo-4-chloro-2-iodobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

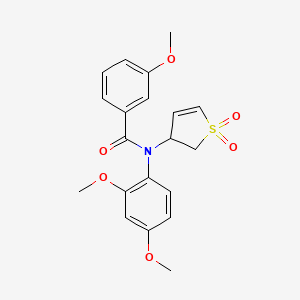

5-Bromo-4-chloro-2-iodobenzoic acid is a chemical compound with the molecular formula C7H3BrClIO2 . It has a molecular weight of 361.36 and is an off-white solid .

Molecular Structure Analysis

The InChI code for 5-Bromo-4-chloro-2-iodobenzoic acid is1S/C7H3BrClIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) . This code provides a specific string notation for the compound’s molecular structure. Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2-iodobenzoic acid is an off-white solid . The storage temperature is 0-5 degrees Celsius .Applications De Recherche Scientifique

Structural Determinants in Halogen Bonding

5-Bromo-4-chloro-2-iodobenzoic acid, like its related halogenated compounds, is important in understanding halogen bonding in chemical structures. For example, Pigge, Vangala, and Swenson (2006) studied the structures of halotriaroylbenzenes, highlighting the significance of C-X...O=C interactions and I...I interactions in these compounds (Pigge, Vangala, & Swenson, 2006).

Formation and Decomposition in Water Treatment

Research by Zhai and Zhang (2011) on brominated disinfection byproducts (Br-DBPs) in chlorinated drinking water reveals the complex formation and decomposition of these compounds, including those similar to 5-Bromo-4-chloro-2-iodobenzoic acid. This study provides insight into the environmental behavior of halogenated benzoic acids in water treatment processes (Zhai & Zhang, 2011).

Crystal Engineering and Molecular Interactions

In crystal engineering, halogen bonds involving compounds like 5-Bromo-4-chloro-2-iodobenzoic acid are crucial. Saha, Nangia, and Jaskólski (2005) explored how these interactions contribute to the formation of molecular tapes in crystal structures, emphasizing the role of carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons in design (Saha, Nangia, & Jaskólski, 2005).

Environmental Biodegradation

The biodegradation of halogenated benzoates, including compounds similar to 5-Bromo-4-chloro-2-iodobenzoic acid, is a significant area of environmental research. van den Tweel, Kok, and de Bont (1987) demonstrated how certain bacteria can metabolize these compounds, providing insights into natural remediation processes (van den Tweel, Kok, & de Bont, 1987).

Photophysics and Photochemical Reactions

The study of photochemistry and photophysics in halogen-substituted compounds, akin to 5-Bromo-4-chloro-2-iodobenzoic acid, is another important application. Nag and Jenks (2004) investigated the effect of halogen atoms on the photolytic deoxygenation of dibenzothiophene oxides, which are structurally related to halogenated benzoic acids (Nag & Jenks, 2004).

Safety and Hazards

5-Bromo-4-chloro-2-iodobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-iodobenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, a highly acidic or basic environment might affect the ionization state of the carboxylic acid group, potentially altering the compound’s interactions with its targets.

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRHBMUINQAWEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-iodobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B2824624.png)

![N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2824633.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2824634.png)

![(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2824641.png)

![(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2824642.png)

![ethyl 4-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2824643.png)